Enhanced Lipophilicity (LogP) Compared to Non-Fluorinated Analog
4-Fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine exhibits a calculated LogP of 2.01, which is significantly higher than the LogP of 1.87 for the non-fluorinated analog 3-methyl-1H-pyrrolo[2,3-c]pyridine . This increase in lipophilicity is directly attributable to the electron-withdrawing fluorine atom at the 4-position, which enhances membrane permeability and may improve oral absorption potential.
| Evidence Dimension | Calculated LogP (Lipophilicity) |
|---|---|
| Target Compound Data | LogP = 2.01042 |
| Comparator Or Baseline | 3-Methyl-1H-pyrrolo[2,3-c]pyridine (non-fluorinated analog): LogP = 1.87130 |
| Quantified Difference | ΔLogP = +0.13912 (7.4% increase) |
| Conditions | Computational prediction using standard algorithms; values from vendor technical datasheets |
Why This Matters
This quantifiable difference in lipophilicity directly impacts passive membrane permeability and can influence oral bioavailability, making the fluorinated compound a more suitable starting point for CNS or cell-permeable drug candidates.
